Tetrarhodium dodecacarbonyl

Description

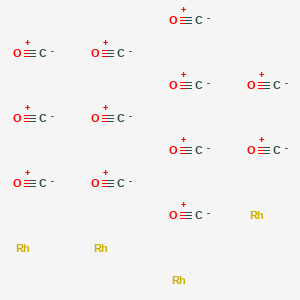

Structure

2D Structure

Properties

IUPAC Name |

carbon monoxide;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Rh/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGLLYVYRZMJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O12Rh4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19584-30-6 | |

| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Electronic Structure

Crystallographic Investigations and Molecular Geometry

The precise three-dimensional arrangement of atoms in tetrarhodium dodecacarbonyl has been primarily determined through single-crystal X-ray diffraction studies. These investigations have been crucial in defining the geometry of the rhodium metal core and the coordination modes of the carbonyl ligands.

X-ray Diffraction Analysis of Rh₄(CO)₁₂ Structure

X-ray crystallography has revealed that in the solid state, Rh₄(CO)₁₂ possesses a structure with C₃ᵥ symmetry. dalalinstitute.comdalalinstitute.com This geometry is characterized by a tetrahedral core of four rhodium atoms.

The core of the Rh₄(CO)₁₂ molecule consists of a tetrahedron of rhodium atoms. dalalinstitute.comwikipedia.orguvic.ca The Rh-Rh bond distances within this tetrahedral framework have been determined through crystallographic analysis. researchgate.net For instance, at 293 K, the Rh-Rh distances are found to be in the range of 2.676-2.709 pm. researchgate.net More recent studies have reported mean Rh-Rh bond lengths of approximately 2.70 Å and 2.672 Å. researchgate.nettandfonline.com The tetrahedral arrangement of the metal atoms is a common feature in tetranuclear carbonyl clusters. uvic.ca

| Parameter | 293 K | 173 K |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.209(3) | 9.127(3) |

| b (Å) | 11.790(7) | 11.672(6) |

| c (Å) | 17.721(8) | 17.492(13) |

| β (°) | 90.46(3) | 90.64(5) |

| Volume (ų) | 1924.0(16) | 1863.3(18) |

The structure of Rh₄(CO)₁₂ has been redetermined at different temperatures to investigate its thermal motion and potential phase changes. researchgate.net Studies conducted at 293 K (room temperature) and 173 K have shown that the compound crystallizes in the monoclinic space group P2₁/c at both temperatures, with no detectable phase change upon cooling. researchgate.netresearchgate.net The unit cell parameters show a slight contraction at the lower temperature, as expected. researchgate.net Analysis of the anisotropic displacement parameters at both temperatures has revealed significant internal motion of the carbonyl ligands relative to the metal skeleton. researchgate.net It has also been noted that crystals of Rh₄(CO)₁₂ can be twinned. researchgate.netacs.org

Comparative Structural Analysis with Analogous Metal Carbonyl Clusters

Comparing the structure of Rh₄(CO)₁₂ with its analogues, particularly from the same group in the periodic table, provides valuable insights into periodic trends in structure and bonding.

Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)

A key analogue for structural comparison is tetrairidium dodecacarbonyl. Unlike Rh₄(CO)₁₂, which possesses bridging carbonyl ligands, Ir₄(CO)₁₂ adopts a more symmetrical structure. wikipedia.org X-ray crystallography confirms that Ir₄(CO)₁₂ has a tetrahedral core of four iridium atoms. wikipedia.orgacs.org Each iridium atom is coordinated to three terminal carbonyl (CO) ligands and bonded to the other three iridium atoms, resulting in a structure with Td symmetry, meaning all carbonyl ligands are in terminal positions. wikipedia.orgyoutube.com The average iridium-iridium bond distance is approximately 2.693 Å. wikipedia.org The absence of bridging carbonyls in Ir₄(CO)₁₂ contrasts with the C₃ᵥ symmetry of Rh₄(CO)₁₂ and Co₄(CO)₁₂, where three CO ligands bridge faces of the metal tetrahedron. wikipedia.orgacs.org

**1.1.2.3. Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) **

Triruthenium dodecacarbonyl, with the formula Ru₃(CO)₁₂, provides another important structural benchmark. This cluster is composed of an equilateral triangle of ruthenium atoms. chemeurope.comacs.org The molecule exhibits D₃h symmetry, where each ruthenium atom is bound to four terminal carbonyl ligands—two in axial and two in equatorial positions. chemeurope.comwikipedia.org This structure, with only terminal CO groups, is also shared by its osmium counterpart, Os₃(CO)₁₂, but differs from triiron dodecacarbonyl (Fe₃(CO)₁₂), which features two bridging CO ligands and consequently has a lower C₂ᵥ symmetry. chemeurope.com

Hexadecacarbonylhexarhodium (Rh₆(CO)₁₆)

Within the family of rhodium carbonyls, hexadecacarbonylhexarhodium is a larger, more stable cluster. wikipedia.org Its structure, first correctly identified by Dahl and colleagues through X-ray crystallography, consists of an octahedral core of six rhodium atoms. wikipedia.org In this arrangement, there are twelve terminal carbonyl ligands (two per rhodium atom) and four additional CO ligands that act as triply bridging ligands, capping four of the eight faces of the rhodium octahedron. researchgate.net This highly symmetric structure is a key distinction from the tetrahedral framework of Rh₄(CO)₁₂. researchgate.net

Table 1: Structural Comparison of Metal Carbonyl Clusters

| Compound | Metal Core Geometry | Symmetry | Bridging CO Ligands |

|---|---|---|---|

| This compound | Tetrahedral | C₃ᵥ | Yes (3) |

| Tetrairidium dodecacarbonyl | Tetrahedral | Td | No |

| Triruthenium dodecacarbonyl | Triangular | D₃h | No |

| Hexadecacarbonylhexarhodium | Octahedral | Td | Yes (4, triply-bridging) |

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing the geometric and electronic landscapes of complex molecules like this compound.

Density Functional Theory (DFT) Studies on Geometric and Electronic Structure

DFT calculations have been extensively applied to investigate the structures of M₄(CO)₁₂ (M = Co, Rh, Ir) clusters. For this compound, theoretical studies consistently predict that the global energy minimum structure is one with C₃ᵥ symmetry, featuring three bridging and nine terminal carbonyl ligands. researchgate.net This theoretical finding is in excellent agreement with experimental crystallographic data. researchgate.net A variety of DFT methods have been employed, and while they show a range of energy differences between possible isomers, the triply-bridged structure is robustly identified as the most stable. researchgate.net DFT studies have also been used to investigate the electronic structure and bonding in smaller Rhₓ(CO)y clusters, providing insight into the nature of CO adsorption and cluster stability. sphinxsai.commpg.de

One of the significant capabilities of DFT is the prediction of spectroscopic properties. Theoretical calculations have been used to predict the vibrational spectra of Rh₄(CO)₁₂. researchgate.net Specifically, the BP86 functional has been noted to predict vibrational spectra that align closely with experimental values. researchgate.net The analysis of molecular orbitals (MOs) through DFT helps rationalize the bonding within the cluster. For metal carbonyls in general, the interaction involves σ-donation from the highest occupied molecular orbital (HOMO) of CO to the metal and π-backdonation from the metal's d-orbitals into the lowest unoccupied molecular orbital (LUMO) of CO, which is strongly antibonding. dalalinstitute.com This back-donation weakens the C-O bond, a feature that can be correlated with calculated and experimentally observed vibrational frequencies. dalalinstitute.com DFT calculations can also reconstruct pure component spectra from mixtures, providing clear characterization of metal-metal bond vibrations. researchgate.net

DFT methods provide precise predictions of the geometric parameters within the this compound molecule. For instance, calculations using the MPW1PW91 method predict two distinct sets of Rh-Rh distances in the C₃ᵥ structure: 2.692 Å and 2.750 Å. researchgate.net These computed distances are in close agreement with experimental values derived from X-ray diffraction, which are around 2.70 Å. researchgate.net The calculations also confirm the ligand conformations, with nine CO ligands in terminal positions and three symmetrically bridging one of the faces of the rhodium tetrahedron. researchgate.net This detailed structural analysis, supported by robust computational evidence, is crucial for understanding the molecule's fluxional behavior in solution, where the ligands can exchange positions. rsc.org

Evaluation of Computational Parameters (Basis Sets, Solvation Models)

The accuracy of computational predictions for molecular systems like this compound is highly dependent on the chosen computational parameters, particularly the basis sets and solvation models. Different combinations of these parameters can yield significantly different results, making their careful evaluation a critical step in computational studies.

Research has shown that the choice of an implicit solvation model can introduce significant uncertainty in predicting the intermediates and transition states of reactions involving rhodium carbonyl species. acs.org A comparison between the Conductor-like Polarizable Continuum Model (CPCM) and the Universal Solvation Model (SMD) revealed notable differences. acs.org These differences primarily arise from the non-electrostatic contribution term—which accounts for dispersion, cavity formation, and solvent-structural effects—that is included in the SMD model but not in CPCM. acs.org While various solvation models often show only moderate differences in predicted Gibbs free energy of reaction (ΔGᵣ), the prediction of critical states can vary significantly, impacting the determination of rate-determining steps. acs.org

A variety of basis sets and density functional theory (DFT) functionals have been evaluated for metal carbonyls. For instance, studies on related rhodium complexes have employed the def2-TZVPP basis set. acs.org In a broader context of analyzing solvation effects, comparisons have been made between different levels of theory, from semiempirical (PM7) to DFT (B3LYP, CAM-B3LYP, ωB97X-D, M06HF) and ab initio (Hartree-Fock with Møller-Plesset perturbation theory) methods, using various basis sets such as cc-pVDZ, aug-cc-pV6Z, 6-31G(d,p), and 6-311++G(3d,2p). cpts.com.ua It has been noted that for solvation models like SMD, whose parameters are calibrated using data from calculations with relatively small basis sets, increasing the basis set size does not necessarily lead to better results. cpts.com.ua

A comprehensive study evaluated 45 different DFT methods for predicting the structures and vibrational frequencies of Co₄(CO)₁₂, Rh₄(CO)₁₂, and Ir₄(CO)₁₂. researchgate.net This extensive evaluation highlights the wide range of outcomes possible depending on the chosen functional. For Rh₄(CO)₁₂, none of the 45 tested DFT methods produced an energy difference between the Td and C₃ᵥ symmetry structures that was within 11 kcal/mol of the experimental value. researchgate.net This underscores the challenge in accurately modeling the energetics of this molecule.

Table 1: Comparison of Selected DFT Functionals and Basis Sets in Metal Carbonyl Studies

| Method/Functional | Basis Set | Application Context | Reference |

| PBEh-3c, r²SCAN-3c, B97–3c | Composite Scheme | Study of rhodium-catalyzed hydroformylation reaction networks. | acs.org |

| BP86, B3LYP, MPW1PW91 | SDD ECP | Investigation of homoleptic multinuclear carbonyls including Rh₄(CO)₁₂. researchgate.net | researchgate.net |

| BLYP | SRSC | Characterization of supported rhenium samples, chosen for matching experimental results. | escholarship.org |

| 45 DFT Functionals | Not specified | Prediction of structures and vibrational frequencies for M₄(CO)₁₂ (M=Co, Rh, Ir). researchgate.net | researchgate.net |

Table 2: Overview of Solvation Models Used in Rhodium Complex Calculations

| Solvation Model | Key Feature | Application Context | Reference |

| CPCM | Continuum solvation model. | Calculation of Gibbs solvation free energy for rhodium complexes. acs.org | acs.org |

| SMD | Includes non-electrostatic contributions (dispersion, cavity formation). | Compared with CPCM, showing significant differences in predicting intermediates. acs.org | acs.org |

| COSMO | Conductor-like screening model. | Implemented in Gaussian94 for energy and gradient calculations. researchgate.net | researchgate.net |

Hartree-Fock Method Applications

The Hartree-Fock (HF) method is a fundamental ab initio computational approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It serves as a starting point for more advanced methods that incorporate electron correlation. In the context of this compound and related metal carbonyls, the Hartree-Fock method has been used to investigate their geometric and electronic structures. researchgate.netwikipedia.org

The HF method, often referred to as the self-consistent field (SCF) method, provides a framework for determining the wavefunction and energy of a quantum many-body system in a stationary state. wikipedia.org While it is a powerful tool, it is an approximation that does not fully account for electron correlation. libretexts.org

In a theoretical investigation of several metal carbonyls, including Rh₄(CO)₁₂, the Hartree-Fock method was employed alongside various DFT methods (BP86, B3LYP, and MPW1PW91) and the SDD ECP basis sets. researchgate.net The study found that the results predicted by all the methods were generally in agreement with each other, demonstrating the utility of HF as a baseline method. researchgate.net For its heavier congener, tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), all-electron ab initio Hartree-Fock calculations have been applied to elucidate its electronic structure, revealing six direct sigma-bonds between the metal atoms. researchgate.net Hartree-Fock-Slater calculations, a variant of the HF method, have also been used to study the adsorption of CO on tetrahedral iridium clusters. tue.nl

Although often superseded by DFT methods for better accuracy in predicting certain properties, the Hartree-Fock method remains significant. It is widely used for optimizing molecular geometries and as a foundation for more sophisticated calculations that provide a more complete picture of electronic behavior. libretexts.orgnumberanalytics.com

Cluster Models for Crystallographic Data Replication

Computational cluster models are essential for replicating and interpreting the experimental crystallographic data of complex molecules like this compound. These models involve creating a digital representation of the molecule and using quantum chemical methods to optimize its geometry and predict its properties, which are then compared with X-ray diffraction data.

The crystal structure of Rh₄(CO)₁₂ has been determined with high precision at both room temperature (293 K) and low temperature (173 K). researchgate.net The crystallographic data reveal a P2₁/c space group with specific unit cell parameters. researchgate.net A key application of computational cluster models is to start with an approximate structure and optimize it to see if the experimentally observed geometry corresponds to a minimum on the potential energy surface.

Density functional theory calculations have successfully confirmed that the experimentally known triply bridged C₃ᵥ symmetry structure of Rh₄(CO)₁₂ is indeed the lowest energy structure. researchgate.net This agreement between theory and experiment validates the accuracy of the computational model. The process involves calculating geometric parameters and vibrational spectra and comparing them to experimental values. researchgate.net For instance, the MPW1PW91 DFT method was found to predict geometric parameters closest to the experimental values for a series of metal carbonyls including Rh₄(CO)₁₂. researchgate.net

The replication of crystallographic data is not always straightforward. Early structural analyses of this compound had to address challenges such as twinned crystals. acs.orgacs.org Modern computational techniques, such as those involving global optimization on an energy landscape, can help identify feasible stable or metastable structures. researchgate.netmdpi.com By comparing the calculated energies and structural parameters of different possible isomers (e.g., the bridged C₃ᵥ structure and an all-terminal Td structure), researchers can understand the relative stabilities and dynamic behavior observed experimentally. researchgate.netacs.org

Table 3: Experimental Crystallographic Data for this compound (Rh₄(CO)₁₂) researchgate.net

| Parameter | Value at 293 K | Value at 173 K |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.209(3) | 9.127(3) |

| b (Å) | 11.790(7) | 11.672(6) |

| c (Å) | 17.721(8) | 17.492(13) |

| β (deg) | 90.46(3) | 90.64(5) |

| V (ų) | 1924.0(16) | 1863.3(18) |

| Z | 4 | 4 |

Established Synthetic Routes for Rh₄(CO)₁₂

Several methods have been established for the synthesis of this compound, primarily involving the reduction of rhodium precursors in the presence of carbon monoxide.

Reductive Carbonylation of Rhodium(III) Salts

A common route to Rh₄(CO)₁₂ involves the reductive carbonylation of rhodium(III) salts, such as rhodium(III) chloride (RhCl₃). wikipedia.orgchemeurope.comwikipedia.org In one method, an aqueous solution of rhodium trichloride (B1173362) is treated with activated copper metal under a carbon monoxide atmosphere. wikipedia.orgchemeurope.com Another variation involves the carbonylation of a methanolic solution of RhCl₃(H₂O)₃ to first produce an intermediate, H[RhCl₂(CO)₂], which is then further carbonylated in the presence of a buffer like sodium citrate (B86180) to yield Rh₄(CO)₁₂. wikipedia.orgchemeurope.comiupac.org Yields for this two-step process, starting with the reduction of sodium hexachlororhodate(III) to the dicarbonyldichlororhodate(I) anion with copper metal, followed by conversion to Rh₄(CO)₁₂ buffered at approximately pH 4, can be as high as 86–99%. iupac.orgresearchgate.net

Conversion from Tetracarbonyl(di-μ-chloro)dirhodium

This compound can also be synthesized from tetracarbonyl(di-μ-chloro)dirhodium, [Rh(CO)₂Cl]₂. This dinuclear complex is itself formed through the reductive carbonylation of Rh³⁺ by carbon monoxide. researchgate.net The subsequent conversion of [Rh(CO)₂Cl]₂ to Rh₄(CO)₁₂ can be achieved under various conditions.

One approach involves the reduction of [Rh(CO)₂Cl]₂ with carbon monoxide at atmospheric pressure and room temperature in the presence of water, which yields Rh₄(CO)₁₂ in moderate amounts (around 60%). researchgate.netmocvd-precursor-encyclopedia.de The reaction can also be conducted under alkaline conditions. For instance, using hexane (B92381) with suspended sodium hydrogen carbonate results in an 82% yield of Rh₄(CO)₁₂. researchgate.netmocvd-precursor-encyclopedia.de This method is considered practical due to the high yield and the ready availability of the [Rh(CO)₂Cl]₂ precursor. mocvd-precursor-encyclopedia.de

Influence of Reaction Parameters on Synthesis (Temperature, CO Pressure, Solvent Selection)

The synthesis of Rh₄(CO)₁₂ is sensitive to reaction parameters, which can influence the product yield and selectivity.

| Parameter | Condition | Effect |

| Temperature | Elevated temperatures | Can promote the decomposition of Rh₄(CO)₁₂ to higher nuclearity clusters. For instance, in situ FTIR studies have shown that the concentration of the Rh₄(CO)₁₂ intermediate is higher at 100°C compared to 120°C, indicating a strong temperature dependence on its decomposition to Rh₆(CO)₁₆. rsc.org |

| CO Pressure | High CO pressure | Favors the formation of the dinuclear species Rh₂(CO)₈ from Rh₄(CO)₁₂. wikipedia.org |

| Solvent | Aqueous vs. Organic | The presence of water is crucial for certain synthetic routes. For example, the reduction of [Rh(CO)₂Cl]₂ with CO yields Rh₄(CO)₁₂ in the presence of water, while in organic solvents with only minor amounts of water, the main product is Rh₆(CO)₁₆. researchgate.netmocvd-precursor-encyclopedia.de The choice of solvent also impacts catalyst stability; for example, in toluene (B28343) at 230°C, precipitation of rhodium metal occurs, indicating low catalyst stability. oup.com |

| Additives/Bases | Presence of a base | Can direct the reaction towards specific products. The reductive carbonylation of [Rh(CO)₂Cl]₂ on a silica (B1680970) surface can be controlled to form [Rh₄(CO)₁₂], [Rh₆(CO)₁₆], or other rhodium carbonyl anions by adjusting the nature and amount of the base (e.g., CH₃CO₂Na, Na₂CO₃, K₂CO₃). researchgate.net |

Formation and Interconversion within Rhodium Carbonyl Systems

This compound is a key species in the complex equilibria and thermal decomposition pathways of rhodium carbonyl clusters.

Equilibrium with Dinuclear Rhodium Carbonyl Species (Rh₂(CO)₈)

While Rh₄(CO)₁₂ is stable under ambient conditions, it exists in equilibrium with the dinuclear species, dirhodium octacarbonyl (Rh₂(CO)₈), especially under high pressures of carbon monoxide. wikipedia.org The instability of Rh₂(CO)₈ is a notable aspect of rhodium carbonyl chemistry; it readily disproportionates to Rh₄(CO)₁₂ and CO, even at low temperatures. mocvd-precursor-encyclopedia.de

The equilibrium reaction is as follows: Rh₄(CO)₁₂ + 4 CO ⇌ 2 Rh₂(CO)₈ wikipedia.org

This equilibrium highlights the tendency of rhodium carbonyls to form clusters, a behavior also observed in other metal carbonyl systems like ruthenium, where Ru(CO)₅ spontaneously converts to Ru₃(CO)₁₂. wikipedia.org

Thermal Decomposition to Higher Nuclearity Clusters (e.g., Rh₆(CO)₁₆)

Upon heating, this compound undergoes thermal decomposition to form higher nuclearity clusters, most notably hexadecacarbonylhexarhodium (Rh₆(CO)₁₆). This conversion is quantitative when Rh₄(CO)₁₂ is decomposed in boiling hexane. wikipedia.orgwikipedia.org

The decomposition reaction is: 3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO wikipedia.orgwikipedia.org

The formation of Rh₆(CO)₁₆ from Rh₄(CO)₁₂ is also observed under other conditions, such as the reductive carbonylation of rhodium precursors in organic solvents with limited water. researchgate.netmocvd-precursor-encyclopedia.de In situ spectroscopic studies have confirmed that [Rh₄(CO)₁₂] acts as an intermediate that readily converts to [Rh₆(CO)₁₆] at higher temperatures and lower carbon monoxide partial pressures. rsc.org

Synthetic Methodologies and Formation Pathways

Specific Synthetic Routes

In hydroformylation reactions, Rh₄(CO)₁₂ is frequently used as a starting material. acs.org Under typical hydroformylation conditions (e.g., 293 K, 2.0 MPa H₂, 2.0 MPa CO), the Rh₄(CO)₁₂ precursor converts into a mononuclear acyl rhodium tetracarbonyl intermediate, RCORh(CO)₄. acs.org This conversion has been observed for a wide range of alkene substrates, including cycloalkenes, linear internal alkenes, and terminal alkenes. acs.org The formation of these acyl intermediates is a key step in the catalytic loop leading to aldehydes.

Furthermore, Rh₄(CO)₁₂ can act as an intermediate in the formation of other rhodium carbonyl clusters. For instance, at elevated temperatures and lower carbon monoxide partial pressures, Rh₄(CO)₁₂ can convert to the more stable hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). rsc.orgwikipedia.org The thermal decomposition of Rh₄(CO)₁₂ in boiling hexane (B92381) quantitatively yields Rh₆(CO)₁₆. wikipedia.org This equilibrium is significant as both clusters can be present in catalytic systems, depending on the conditions. rsc.org When [Rh(acac)(CO)₂] is used as a precursor under synthesis gas (CO/H₂), it first decomposes to Rh₄(CO)₁₂, which then acts as an intermediate that can further react to form Rh₆(CO)₁₆. rsc.org

The role of Rh₄(CO)₁₂ as an intermediate is also observed in bimetallic catalytic systems. In the hydroformylation of cyclopentene (B43876) using rhodium and manganese carbonyls as precursors, Rh₄(CO)₁₂ is one of the key observable organometallic species, alongside HMn(CO)₅ and the active intermediate RCORh(CO)₄. researchgate.net Similarly, in hydroformylation reactions utilizing Rh₄(CO)₁₂ and HRe(CO)₅ as precursors, in-situ spectroscopic measurements confirm the presence of both mononuclear and dinuclear intermediates derived from the initial cluster. acs.org

Conversely, under high pressures of carbon monoxide, Rh₄(CO)₁₂ can undergo fragmentation to form the dirhodium species, Rh₂(CO)₈. wikipedia.orgwikiwand.com

Table 1: Conversion of Tetrarhodium dodecacarbonyl as a Catalytic Intermediate

The synthesis of this compound can be achieved with high selectivity and yield by utilizing the confining environments of microporous materials such as zeolites. The supercages of zeolites, like zeolite HY, provide a size-selective environment that favors the formation of specific cluster nuclearities. researchgate.netacs.org

A prominent method involves the conversion of mononuclear rhodium complexes anchored within the zeolite pores. Rhodium gem-dicarbonyl complexes, Rh(CO)₂, are first bonded to the zeolite surface by reacting Rh(CO)₂(acac) with surface hydroxyl (OH) groups. researchgate.netkaust.edu.sa These supported mononuclear species are then converted to Rh₄(CO)₁₂ by treatment with a mixture of carbon monoxide and water at mild temperatures (e.g., 308 K or 35 °C). researchgate.netkaust.edu.sakaust.edu.sa This process can achieve a conversion yield of over 95%. researchgate.netkaust.edu.sa The formation of the cluster is driven by the water-gas shift half-reaction, which generates CO₂ and zeolite surface protons. researchgate.net

The high selectivity for Rh₄(CO)₁₂ is attributed to two main factors: the confining geometry of the zeolite supercages and the low density of OH groups on the zeolite surface (when using a zeolite with a high Si:Al atomic ratio, such as 30). researchgate.net

Interestingly, the Rh₄(CO)₁₂ formed within the zeolite supercages can serve as an intermediate for the synthesis of the larger Rh₆(CO)₁₆ cluster. kaust.edu.sakaust.edu.sa While Rh₄(CO)₁₂ is formed readily, its conversion to Rh₆(CO)₁₆ is often hindered by the trapping of the Rh₄(CO)₁₂ cluster within the supercages and the slow transport of the necessary mononuclear rhodium species. kaust.edu.sakaust.edu.sa However, subsequent treatment of the zeolite containing Rh₄(CO)₁₂ with wet helium at a higher temperature (e.g., 80 °C) can induce fragmentation of the tetrarhodium cluster, which then generates both the anchored Rh(I)(CO)₂ complexes and the desired Rh₆(CO)₁₆. kaust.edu.sakaust.edu.sa This demonstrates that the zeolite framework can be used to control the stepwise synthesis of different rhodium carbonyl clusters.

Table 2: Synthesis of this compound in Zeolite Supercages

Spectroscopic Characterization and Dynamic Behavior Studies

Vibrational Spectroscopy for Ligand Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for analyzing the bonding of carbonyl (CO) ligands to the rhodium cluster framework. The frequencies of the C-O stretching vibrations are particularly sensitive to the coordination mode of the CO ligand (terminal or bridging) and the electronic environment of the metal center.

Infrared spectroscopy is extensively used to characterize Rh₄(CO)₁₂ by observing its carbonyl stretching frequencies researchgate.netiitd.ac.inresearchgate.net. The position of the ν(CO) bands in the IR spectrum provides direct evidence for the presence of both terminal and bridging carbonyl ligands in the molecule's ground-state C₃ᵥ structure researchgate.netwikipedia.org. Terminal CO ligands typically exhibit stretching frequencies in the range of 2120-1950 cm⁻¹, while bridging CO ligands absorb at lower frequencies, generally between 1850-1700 cm⁻¹ umb.edu. For Rh₄(CO)₁₂, the IR spectrum shows a characteristic pattern of bands that confirms this structural arrangement, which consists of nine terminal and three bridging carbonyls researchgate.netwikipedia.org.

The application of in-situ high-pressure IR spectroscopy allows for the study of structural changes and equilibria of Rh₄(CO)₁₂ under non-ambient conditions. When subjected to high pressures of carbon monoxide, Rh₄(CO)₁₂ can undergo fragmentation to form dirhodium species wikipedia.org. High-pressure studies on analogous metal carbonyl clusters, such as Ru₃(CO)₁₂, have shown that increasing pressure typically causes carbonyl stretching frequencies to shift to higher wavenumbers (a blue shift) uwo.canih.gov. This phenomenon is attributed to the compression of the molecular structure and changes in intermolecular interactions rather than significant alterations in intramolecular bond lengths uwo.canih.gov.

In the case of Rh₄(CO)₁₂, high-pressure IR studies have also been instrumental in investigating the equilibrium between the common C₃ᵥ isomer, which contains bridging carbonyls, and a higher-energy isomer that has only terminal CO ligands. Under specific pressure and temperature conditions, a new spectral pattern emerges with vibrations exclusively in the terminal region (2075, 2069.8, 2044.6, and 2042 cm⁻¹), consistent with an all-terminal [Rh₄(CO)₁₂] species researchgate.net. This demonstrates the utility of high-pressure IR in exploring the potential energy surface and accessing transient or unstable isomers of the cluster.

Table 1: Comparison of Carbonyl Stretching Frequencies (ν(CO)) for Rh₄(CO)₁₂ Isomers

| Isomer Structure | Coordination Mode | IR Frequency (cm⁻¹) |

| C₃ᵥ (Bridged) | Terminal | ~2074, ~2068, ~2044 |

| Bridging | ~1885 | |

| All-Terminal | Terminal | 2075, 2069.8, 2044.6, 2042 |

Note: Frequencies are approximate and can vary with solvent and physical state. The all-terminal isomer data was recovered from spectral analysis under pressure.

In-situ IR spectroscopy is a powerful tool for monitoring catalytic reactions in real-time, providing mechanistic insights by detecting short-lived reactive intermediates mt.commt.comosti.govresearchgate.net. When Rh₄(CO)₁₂ is used as a catalyst precursor, for instance in hydroformylation reactions, in-situ FTIR can track the transformation of the initial cluster into catalytically active species and follow the formation of intermediates throughout the catalytic cycle researchgate.netrsc.org.

Under hydroformylation conditions (high pressure of synthesis gas, CO/H₂), Rh₄(CO)₁₂ can be formed from mononuclear precursors and subsequently react with alkene substrates rsc.org. In-situ IR studies have successfully identified key reactive intermediates derived from the rhodium carbonyl framework. For example, in the presence of ethene, acyl complexes such as [CH₃CH₂C(O)Rh(CO)₄] and [CH₃CH₂C(O)Rh(CO)₃(p-C₂H₄)] have been observed spectroscopically rsc.org. The detection of the hydrido species [HRh(CO)₄] has also been reported, which is a crucial intermediate in the catalytic cycle rsc.org. These in-situ measurements provide direct evidence for proposed reaction pathways and help in understanding the catalyst's behavior under operando conditions.

Raman spectroscopy provides complementary information to IR spectroscopy for a complete vibrational analysis of Rh₄(CO)₁₂ youtube.comyoutube.com. While IR activity depends on a change in the molecule's dipole moment, Raman activity depends on a change in its polarizability. For a molecule with a center of symmetry, vibrational modes can be exclusively IR active or Raman active. Although Rh₄(CO)₁₂ (C₃ᵥ symmetry) does not have a center of inversion, Raman spectroscopy is particularly valuable for identifying certain vibrational modes that may be weak or forbidden in the IR spectrum researchgate.net.

Specifically, Raman spectroscopy is effective for observing the vibrations of the metallic skeleton. The metal-metal stretching modes of Rh₄(CO)₁₂ occur at very low frequencies, a region where IR spectroscopy is often challenging. Analysis of the Raman spectrum of Rh₄(CO)₁₂ has been used to assign these crucial Rh-Rh stretching vibrations, providing direct information on the strength and nature of the bonding within the metallic core researchgate.net. The technique is also used to identify the totally symmetric "breathing" modes of the cluster, which are often strong in the Raman spectrum researchgate.net.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies (ν(CO))

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamic behavior of Rh₄(CO)₁₂ in solution. It provides information on the number of chemically distinct nuclei, their connectivity, and the rates at which they exchange between different chemical environments.

¹³C NMR spectroscopy is particularly powerful for studying the carbonyl ligands in Rh₄(CO)₁₂ purdue.edu. In a static, non-exchanging structure, the C₃ᵥ symmetry of the cluster would predict multiple signals in the ¹³C NMR spectrum, corresponding to the crystallographically distinct carbonyl groups (apical terminal, basal terminal, and bridging).

However, experimental ¹³C NMR studies provide direct evidence for the intramolecular scrambling of carbonyl groups acs.org. At room temperature, the spectrum often shows a single sharp resonance, indicating that all twelve carbonyl ligands are chemically equivalent on the NMR timescale oup.com. This is the result of a rapid, low-energy fluxional process that exchanges the CO ligands between the bridging and terminal positions. As the temperature is lowered, this single peak broadens and eventually decoalesces into separate signals corresponding to the different types of carbonyls, allowing for their assignment. This dynamic behavior is consistent with a concerted exchange process involving the libration (or rocking motion) of the Rh₄ core within the icosahedral shell of the twelve CO ligands researchgate.net. The variable-temperature ¹³C NMR data allows for the calculation of the activation energy for this ligand exchange process.

Table 2: Summary of Spectroscopic Techniques for Rh₄(CO)₁₂ Analysis

| Technique | Information Obtained | Key Findings |

| Infrared (IR) Spectroscopy | Carbonyl stretching frequencies (ν(CO)), identification of terminal vs. bridging ligands. | Confirms C₃ᵥ structure with both terminal and bridging COs. |

| In-situ High-Pressure IR | Structural changes and equilibria under pressure. | Observation of an all-terminal isomer under pressure. |

| In-situ IR (Reaction Monitoring) | Detection of transient reactive intermediates. | Identification of acyl and hydrido-rhodium species in catalysis. |

| Raman Spectroscopy | Metal-metal stretching modes, symmetric vibrations. | Complements IR data, provides insight into the Rh₄ core bonding. |

| ¹³C NMR Spectroscopy | Assignment of CO ligands, study of dynamic exchange processes. | Reveals rapid fluxionality (CO scrambling) in solution. |

Mass Spectrometry for Molecular Weight and Cluster Assembly

Mass spectrometry is an essential analytical technique for determining the molecular weight of compounds and for gaining insights into their structure and stability through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, thermally labile molecules like metal carbonyl clusters. It allows for the gentle transfer of ions from solution to the gas phase, often preserving the integrity of the cluster core.

ESI-MS has been utilized in the characterization of various rhodium carbonyl clusters, including heterometallic systems. researchgate.net For tetrarhodium dodecacarbonyl, ESI-MS can be used to confirm its molecular weight. Furthermore, it can be a valuable tool in assessing the purity of a sample. For instance, an ESI-mass spectrum of a this compound sample might show the expected peak for the desired cluster, but also a peak corresponding to its known decomposition product, hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). The relative intensity of this secondary peak can provide information about the stability of the original cluster under the experimental conditions.

| Cluster | Expected m/z | Observed Ion | Notes |

|---|---|---|---|

| Rh₄(CO)₁₂ | 748 | [Rh₄(CO)₁₂ + OMe]⁻ | Observed using alkoxide-ionization method. |

| Rh₆(CO)₁₆ | 1066 | [Rh₆(CO)₁₆ + OMe]⁻ | Decomposition product of Rh₄(CO)₁₂. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that has found applications in the analysis of a wide range of molecules, including organometallic and coordination complexes. nih.gov This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

While MALDI-TOF MS is a powerful tool for determining the molecular weights of large molecules, its application to smaller, sensitive organometallic compounds can be challenging. The choice of matrix is critical, as protic matrices can be unsuitable for proton-sensitive organometallic compounds. Neutral matrices are often preferred for such analyses. news-medical.net Although the application of MALDI-TOF MS to organometallic chemistry is an active area of research, specific studies detailing the MALDI-TOF analysis of this compound were not prominent in the reviewed literature. However, the technique holds promise for the characterization of this and other metal carbonyl clusters, particularly with the development of suitable matrices and sample preparation methods. nih.govnews-medical.net

Understanding the pathways through which metal carbonyl clusters form is a complex challenge. Time-resolved mass spectrometry techniques, in principle, can provide valuable mechanistic insights by monitoring the evolution of species in real-time.

While direct time-resolved mass spectrometric studies on the formation of this compound from its precursors are not extensively documented in the available literature, related in-situ techniques have been employed to study the behavior of rhodium carbonyl species under reaction conditions. For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the formation and transformation of rhodium carbonyl clusters, including Rh₄(CO)₁₂, under hydroformylation conditions. rsc.orgresearchgate.net These spectroscopic studies reveal the interplay between different rhodium species and how factors like temperature and pressure influence the cluster equilibrium. Combining such in-situ spectroscopic methods with mass spectrometry in time-resolved experiments would be a powerful approach to unravel the detailed mechanistic steps of this compound formation.

Advanced Spectroscopic and Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Validation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within a material. carleton.edu For this compound, XPS is instrumental in validating the oxidation state of the rhodium atoms. In studies of polycrystalline rhodium surfaces, XPS has been employed to investigate the initial stages of oxidation. mdpi.comresearchgate.net The formation of an oxide layer on the rhodium surface results in a chemical shift in the XPS spectrum, with peaks corresponding to oxidized rhodium shifting to higher binding energies (by about 0.8 eV) compared to the metallic rhodium peaks. mdpi.com Deconvolution of the Rh 3d spectrum allows for the quantification of the oxide and metallic species. mdpi.com

Vapor deposition of Rh₄(CO)₁₂ onto supports has been studied using XPS to identify the bonding states of the carbonyl ligands. researchgate.net These studies distinguish between terminal and bridging CO species based on their C 1s and O 1s binding energies, which show good agreement with assignments for CO on rhodium single-crystal surfaces. researchgate.net In situ ambient pressure XPS (APXPS) has also been utilized to monitor the oxidation state of rhodium nanoparticles during CO oxidation, revealing that the active catalyst can be a surface oxide. scispace.com

The following table provides an example of how XPS data can be used to distinguish between different chemical states of rhodium.

| Rhodium Species | Rh 3d₅/₂ Binding Energy (eV) | Chemical Shift (eV) |

| Metallic Rhodium (Rh⁰) | ~307.0 | 0 |

| Oxidized Rhodium (e.g., Rh₂O₃) | ~307.8 | +0.8 |

Note: The exact binding energies can vary depending on the specific experimental conditions and the reference used.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of materials, including amorphous solids, liquids, and gases. mpg.dewikipedia.orgung.si EXAFS provides information on the number, type, and distance of neighboring atoms to a specific absorbing atom. ung.si This technique is particularly valuable for characterizing the structure of metal clusters like this compound, both in crystalline form and when supported on various materials.

EXAFS studies on highly dispersed Rh/γ-Al₂O₃ catalysts have shown that the local structure of rhodium can change significantly under different conditions. tue.nl For instance, the adsorption of carbon monoxide can lead to the disruption of rhodium metallic particles, forming isolated rhodium dicarbonyl species. tue.nl Analysis of the EXAFS data in such cases indicates that each rhodium ion is coordinated to two CO molecules (geminal dicarbonyl) and three oxygen ions from the alumina (B75360) support, with the oxidation state of rhodium changing from zero to +1. tue.nl

The analysis of EXAFS data involves fitting the experimental spectrum with theoretical models to extract structural parameters. The table below illustrates typical structural information that can be obtained from EXAFS analysis of a supported rhodium species.

| Scattering Pair | Coordination Number (N) | Interatomic Distance (R, Å) |

| Rh-O | 3 | ~2.73 |

| Rh-C (carbonyl) | 2 | ~1.85 |

| Rh-Rh | Variable | ~2.68 |

Note: These values are illustrative and can change based on the specific catalyst preparation and treatment conditions.

Carbonyl Ligand Fluxionality and Exchange Mechanisms

"Merry-Go-Round" Process of CO Fluxionality

The dynamic behavior of carbonyl ligands in this compound in solution is a well-studied phenomenon. Variable temperature and pressure ¹³C NMR studies have shown that the intramolecular scrambling of carbonyl ligands occurs through a "merry-go-round" process. researchgate.netnih.gov This mechanism involves the concerted movement of carbonyl ligands around the tetrahedral rhodium core. researchgate.netnih.govuvic.ca Specifically, it is described as a process where three bridging carbonyls and three terminal carbonyls exchange their positions on a triangular face of the metal tetrahedron (3 μ₂-CO ↔ 3 η¹-CO). nih.gov

The changes in the line shape of the ¹³C NMR spectrum as a function of temperature are consistent with a CO scrambling mechanism that proceeds through a fully symmetric (Td) structure as an intermediate or transition state. researchgate.net The Ligand Polyhedral Model (LPM) also supports a single-step concerted exchange process, describing it as the libration of the Rh₄ core within the icosahedral shell of the twelve CO ligands. researchgate.net This fluxional behavior is a key characteristic of many metal carbonyl clusters. researchgate.net

Ligand Exchange Dynamics with External Ligands

This compound undergoes ligand exchange reactions where one or more carbonyl ligands are replaced by external ligands, such as phosphines. wikipedia.org The general reaction can be represented as:

Rh₄(CO)₁₂ + nL → Rh₄(CO)₁₂₋ₙLₙ + nCO (where L is an external ligand) wikipedia.org

The kinetics of these substitution reactions provide insight into the reaction mechanism. For analogous metal carbonyl clusters like Ir₄(CO)₁₂, the rate of ligand substitution shows a dependence on both the nature and concentration of the incoming ligand. acs.org The rate law is often found to be of the form: Rate = (k₁ + k₂[L])[Cluster]. acs.org This two-term rate law suggests that the substitution can proceed through two parallel pathways: a dissociative pathway (the k₁ term, independent of the incoming ligand concentration) and an associative pathway (the k₂ term, dependent on the incoming ligand concentration). acs.orguci.edulibretexts.org For highly nucleophilic ligands, the second-order, associative term often dominates the reaction rate. acs.org The study of ligand exchange reactions is crucial for understanding the reactivity of metal carbonyl clusters and their application in catalysis. nih.govresearchgate.net

Activation Volume Analysis for Exchange Processes

Activation volume (ΔV‡) analysis, typically conducted through high-pressure NMR studies, provides valuable information about the transition state of a reaction, particularly the volume changes that occur upon reaching it. nih.gov For the intramolecular carbonyl scrambling in Rh₄(CO)₁₂, this technique has been instrumental in elucidating the "merry-go-round" mechanism. nih.gov

Studies have revealed a negative activation volume for the transition from the bridged ground-state structure (C₃ᵥ symmetry) to an unbridged transition state. researchgate.netnih.gov This negative value suggests that the transition state is more compact than the ground state, which is interpreted as an indication that the bridged Rh-Rh distances are longer than the unbridged Rh-Rh distances. nih.gov Density functional theory (DFT) calculations support this finding, showing that the opening of the carbonyl bridges leads to a shortening of the metal-metal bonds. nih.gov The experimentally determined activation volume shows fair agreement with the difference in volume between the bridged and unbridged forms calculated from Connolly surfaces. nih.gov

The following table summarizes the key findings from the activation volume analysis for the CO exchange in Rh₄(CO)₁₂.

| Parameter | Value | Interpretation |

| Activation Volume (ΔV‡) | Negative | Transition state is more compact than the ground state. |

| Implication for Rh-Rh bonds | Bridged bonds are longer than unbridged bonds. | The transition to an all-terminal CO structure involves a contraction of the metal framework. |

Reactivity and Fundamental Reaction Pathways of Tetrarhodium Dodecacarbonyl

Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a key cluster in organometallic chemistry, notable for its rich and varied reactivity. Its tetrahedral rhodium core and surrounding carbonyl ligands provide multiple sites for reaction, leading to fascinating transformations. The reactivity of this cluster is primarily characterized by two major pathways: the fragmentation and recombination of the metallic core and the substitution of carbonyl ligands by nucleophiles, particularly phosphorus-based donors.

Advanced Methodologies and Future Research Directions

Operando Spectroscopic Techniques for Real-Time Monitoring

Operando spectroscopy, the study of catalytic materials in their working state, is crucial for establishing structure-activity relationships. By observing the catalyst under realistic conditions of temperature, pressure, and reactant flow, researchers can identify transient intermediates and deactivation pathways that are invisible to conventional ex situ analysis.

DRIFTS Coupled with Gas Chromatography for Heterogeneous Systems

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool for studying powdered samples, making it ideal for the investigation of supported tetrarhodium dodecacarbonyl catalysts. When coupled with a gas chromatograph (GC), DRIFTS enables the simultaneous monitoring of surface species and gas-phase products, providing a direct correlation between the catalyst's structural evolution and its catalytic performance. rsc.org In a typical setup, the DRIFTS cell acts as a microreactor, and the effluent gas is periodically sampled by the GC. This approach has been successfully applied to study the behavior of rhodium-based catalysts in reactions like hydroformylation and CO hydrogenation. rsc.org For instance, in the hydroformylation of ethylene (B1197577), DRIFTS can track the vibrational frequencies of carbonyl ligands on the rhodium clusters, while the GC quantifies the production of propionaldehyde. rsc.org

Table 1: Representative DRIFTS-GC Data for Rh-catalyzed Ethylene Hydroformylation

| Time (min) | Dominant Surface Species (from DRIFTS) | Propionaldehyde in Effluent (mol%) |

|---|---|---|

| 0 | Rh₄(CO)₁₂ on support | 0 |

| 15 | [Rh(CO)₂]⁺ species | 5 |

| 30 | [Rh(CO)₂]⁺ and acyl intermediates | 12 |

| 60 | Steady-state mixture of Rh species | 15 |

Integration of Multiple Operando Techniques (NMR, IR, ESI-MS)

While powerful, a single spectroscopic technique often provides an incomplete picture. The integration of multiple operando methods offers a more comprehensive understanding of complex catalytic systems. ethz.ch For homogeneous catalysis involving this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) can be particularly insightful. High-pressure NMR can probe the solution-state structure of the rhodium clusters and their interactions with substrates. researchgate.netresearchgate.net Simultaneous IR spectroscopy provides information on the carbonyl ligands and their bonding modes. rsc.orgrsc.org ESI-MS allows for the identification of charged intermediates and catalyst fragments that may be present in low concentrations. This multi-technique approach is essential for unraveling complex reaction networks and identifying all active species in the catalytic cycle. ethz.charxiv.org

Isotopic Labeling Strategies (e.g., ¹³CO) for Mechanistic Elucidation

Isotopic labeling is a classic yet powerful technique for elucidating reaction mechanisms. In the context of this compound, the use of ¹³CO can provide detailed information on the dynamics of carbonyl ligand exchange and the fate of the CO molecule during catalysis. researchgate.net By following the incorporation of ¹³C into the rhodium cluster and the reaction products using IR and NMR spectroscopy, researchers can distinguish between different mechanistic pathways. For example, in syngas conversion, ¹³CO labeling can help determine whether CO insertion or a formaldehyde-based route is the dominant mechanism for C-C bond formation. Vibrational spectroscopy of ¹³CO-enriched [Rh₄(CO)₁₂] shows distinct shifts in the C-O stretching frequencies, allowing for the detailed assignment of vibrational modes. researchgate.net

Time-Resolved Techniques for Transient Species Characterization

Many catalytically active species are short-lived intermediates that are not detectable under steady-state conditions. Time-resolved spectroscopic techniques, such as flash photolysis coupled with fast IR or UV-Vis detection, are essential for characterizing these transient species. northwestern.eduwikipedia.orguni-bonn.de For this compound, laser flash photolysis can be used to generate coordinatively unsaturated rhodium clusters by ejecting a CO ligand. The subsequent reactions of these highly reactive species with substrates can then be monitored on timescales ranging from picoseconds to milliseconds. uni-bonn.de This approach provides crucial kinetic and structural information about the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Table 2: Time-Resolved IR Data for a Hypothetical Reaction of a Transient Rhodium Carbonyl Species

| Time after Photolysis | Observed IR Bands (cm⁻¹) | Assignment |

|---|---|---|

| 10 ps | 2050, 1980 | Excited state of Rh₄(CO)₁₂ |

| 1 ns | 1995, 1850 | Rh₄(CO)₁₁ transient species |

| 100 ns | 2010, 1975, 1750 | Adduct with reactant molecule |

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Reactivity

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces. wikipedia.orgyoutube.com While conventional Raman spectroscopy suffers from low signal intensity, SERS can enhance the signal by several orders of magnitude, enabling the detection of even single molecules. wikipedia.orgnih.gov For heterogeneous catalysis, SERS can be used to study the adsorption and reaction of this compound and its derivatives on plasmonically active supports (e.g., silver or gold nanoparticles). youtube.com This technique can provide insights into the orientation of the cluster on the surface, the nature of the metal-support interaction, and the transformation of the cluster under reaction conditions.

Computational Chemistry for Catalyst Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalysis research. pnnl.govmdpi.comresearchgate.net For this compound, DFT calculations can be used to:

Predict the geometric and electronic structure of the cluster and its derivatives. researchgate.netfrontiersin.org

Calculate the vibrational frequencies of different isomers and intermediates, aiding in the interpretation of experimental IR and Raman spectra. rsc.org

Map out the potential energy surface of a catalytic reaction, identifying transition states and calculating activation barriers. pnnl.gov

Screen potential ligands and supports to design more active and selective catalysts.

Recent DFT studies on Rh₄(CO)₁₂ have provided insights into its fluxional behavior in solution and the mechanism of its conversion to other rhodium carbonyl clusters. researchgate.netresearchgate.net By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new catalytic systems based on this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Rh₄(CO)₁₂ |

| Carbon Monoxide | CO |

| Ethylene | C₂H₄ |

| Propionaldehyde | C₃H₆O |

| Formaldehyde | CH₂O |

| Silver | Ag |

Refinement of Computational Models for Experimental Data Reconciliation

Computational chemistry provides powerful tools to model the behavior of complex molecules like Rh₄(CO)₁₂. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict the geometric and electronic structures of rhodium carbonyl clusters. For instance, DFT calculations predict a global minimum structure for Rh₄(CO)₁₂ with C₃ᵥ symmetry, featuring three bridging and nine terminal carbonyl ligands, which is in agreement with experimental X-ray crystallography data wikipedia.orgresearchgate.net.

The refinement of these computational models is an iterative process. Theoretical predictions are continuously compared against high-resolution experimental data. Discrepancies between calculated and observed values, such as bond lengths and vibrational frequencies, guide the refinement of the theoretical models, for example, by choosing more appropriate functionals or basis sets. This reconciliation is vital for creating models that can accurately predict the behavior of the catalyst under various conditions.

Below is a table comparing theoretical and experimental structural parameters for this compound.

| Parameter | Computational Method | Calculated Value | Experimental Value |

| Symmetry | Density Functional Theory | C₃ᵥ | C₃ᵥ |

| Rh-Rh distance (bridged) | MPW1PW91 | 2.692 Å | ~2.73 Å |

| Rh-Rh distance (unbridged) | MPW1PW91 | 2.750 Å | ~2.73 Å |

Note: Experimental values can vary slightly between different crystallographic studies.

Prediction of Reaction Thermodynamics and Activation Barriers

Understanding the energy landscape of a catalytic reaction is fundamental to predicting its feasibility and rate. Computational models are instrumental in determining the thermodynamics (reaction energies) and kinetics (activation barriers) of elementary steps in a catalytic cycle. For related rhodium-carbonyl systems, coupled cluster and density functional theory calculations have been used to probe the mechanisms and energy barriers associated with critical processes like C-H bond activation nih.gov.

These calculations can reveal the free energy barrier for a reaction, which is directly related to the reaction rate nih.gov. For example, a small change in the calculated free energy barrier can correspond to a significant change in the predicted reaction lifetime nih.gov. The accuracy of these predictions is crucial for the in-silico design of catalysts and for understanding how modifications to the catalyst structure, such as the introduction of different ligands, can tune its activity and selectivity. Machine learning models are also emerging as a computationally less expensive method to predict activation barriers, often using the reaction energy as a key feature chemrxiv.org.

Electronic Structure Decomposition Approaches

To gain deeper insight into the bonding and reactivity of Rh₄(CO)₁₂, researchers employ electronic structure decomposition approaches. These methods partition the complex electronic structure of the molecule into understandable components, such as the nature of metal-metal and metal-ligand bonds.

Molecular orbital calculations, for instance, can explain structural features like unusually long metal-metal bonds by revealing the relative importance of direct metal-metal interactions versus metal-bridge-metal bonding researchgate.net. While not explicitly detailed in the direct search results for Rh₄(CO)₁₂, techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are standard tools used for this purpose. They can quantify the charge distribution on the rhodium and carbonyl groups and characterize the donor-acceptor interactions between the rhodium atoms and the CO ligands, which are critical for understanding the cluster's stability and reactivity.

Data Analysis and Reproducibility in Catalytic Studies

The complexity of catalytic reactions, which often involve multiple interacting species and pathways, necessitates sophisticated data analysis techniques and rigorous protocols to ensure that experimental results are reliable and reproducible.

Multivariate Curve Resolution for Spectroscopic Signal Interpretation

During a catalytic process involving Rh₄(CO)₁₂, the reaction mixture can contain the initial cluster, various intermediates, and final products. Monitoring these complex mixtures in-situ, often using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, generates large and complex datasets researchgate.net. Multivariate Curve Resolution (MCR) is a powerful chemometric tool used to deconstruct these complex spectroscopic signals nih.govnirpyresearch.com.

MCR, particularly the alternating least-squares (MCR-ALS) algorithm, can analyze a series of spectra recorded over time and resolve them into the pure spectra of each chemical component and their corresponding concentration profiles, even without prior knowledge of these components nih.govnih.gov. This allows researchers to identify transient catalytic intermediates and quantify their concentrations throughout the reaction, providing crucial evidence for proposed reaction mechanisms nih.gov.

Protocols for Ensuring Reproducibility (Detailed Reporting, Independent Validation, Open-Data Practices)

Reproducibility is a cornerstone of scientific research. In the field of catalysis, where subtle variations in experimental conditions can significantly impact outcomes, establishing robust protocols is essential. For studies involving Rh₄(CO)₁₂, ensuring reproducibility requires:

Detailed Reporting: All experimental procedures must be meticulously documented. This includes the synthesis and purification of the Rh₄(CO)₁₂ precursor, catalyst preparation methods, precise reaction conditions (temperature, pressure, solvent, gas concentrations), and the specifics of analytical and spectroscopic techniques used.

Independent Validation: The challenge of identifying the true, kinetically dominant catalytically active species highlights the need for validation researchgate.net. Results should be validated, where possible, through independent experiments, potentially by different research groups. The use of combined in operando spectroscopy and detailed kinetic studies is crucial to correctly identify the active catalyst form researchgate.net.

Open-Data Practices: A growing movement in the scientific community is the adoption of open-data practices. This involves making raw experimental data, analytical results, and computational outputs publicly available. This transparency allows other researchers to scrutinize, verify, and build upon the published findings, thereby enhancing the reliability and impact of the research.

Development of Novel Catalytic Systems Based on Rh₄(CO)₁₂

This compound is not only a subject of fundamental study but also a versatile precursor for the development of new and improved catalytic systems wikiwand.comchemeurope.com. Research is focused on modifying the cluster to enhance its activity, selectivity, and stability.

One major strategy involves the substitution of carbonyl ligands with other types of ligands, such as phosphines. The reaction of Rh₄(CO)₁₂ with bidentate phosphines can yield new phosphine-substituted rhodium clusters, like Rh₄(CO)₁₀(dppe) scg.ch. These modified clusters have demonstrated improved selectivity in key industrial reactions like hydroformylation compared to the parent Rh₄(CO)₁₂ cluster scg.ch.

Another promising avenue is the heterogenization of the catalyst. This involves anchoring the rhodium species onto solid supports to facilitate catalyst separation and recycling. Novel hybrid nanomaterials have been synthesized using microporous metal-organic frameworks (MOFs) as supports for rhodium nanoparticles derived from precursors like Rh₄(CO)₁₂ researchgate.net. These supported catalysts show high efficiency in reactions such as "green" ethylene hydroformylation researchgate.net.

Furthermore, Rh₄(CO)₁₂ can be a precursor for creating bimetallic catalysts. For example, combining cobalt with rhodium can create synergistic effects, leading to catalysts with higher activity and stability in processes like methane (B114726) reforming mdpi.com. The presence of rhodium can enhance the reducibility and dispersion of the primary cobalt catalyst, leading to improved performance mdpi.com.

The table below summarizes the enhanced catalytic performance of a novel system derived from this compound.

| Catalyst | Reaction | Substrate | Key Finding |

| Rh₄(CO)₁₀(dppe) | Homogeneous Hydroformylation | 1-octene | Better selectivity in aldehyde products compared to Rh₄(CO)₁₂ scg.ch |

| Rh@MIL-53(Al) | "Green" Ethylene Hydroformylation | Ethylene | High efficiency in converting ethylene to propanal using syngas from CO₂ researchgate.net |

Design of Supported Single-Atom Catalysts

The pursuit of catalysts with maximum atomic efficiency has led to the development of single-atom catalysts (SACs), where isolated metal atoms are dispersed on a support material. This compound, with its defined structure of four rhodium atoms, serves as a significant precursor for the synthesis of rhodium-based SACs. The design of these advanced catalytic materials involves the controlled deposition of Rh₄(CO)₁₂ onto various supports, followed by carefully executed thermal or chemical treatments to break the Rh-Rh bonds and anchor individual rhodium atoms onto the support surface.

The choice of support material is critical in stabilizing the atomically dispersed rhodium. Supports such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and various forms of carbon are frequently employed due to their high surface area and the presence of anchoring sites that can bind with the rhodium atoms, preventing their agglomeration into nanoparticles. Research has shown that rhodium nanoparticles supported on TiO₂ can disintegrate into single rhodium atoms under specific reaction conditions, such as CO₂ reduction. nih.gov Similarly, on an Al₂O₃ support, rhodium particles can transform into Rh(I)(CO)₂ species under a methane/oxygen mixture, demonstrating the dynamic nature of these catalytic systems. nih.gov

A general strategy for the production of SACs from nanoparticle precursors involves treatment with a mixture of methyl iodide (CH₃I) and carbon monoxide (CO). frontiersin.org This method promotes the breaking of metal-metal bonds to form mononuclear complexes that can then be stabilized by functional groups on the support surface. frontiersin.org While not explicitly starting from this compound, this principle is directly applicable, suggesting that the carbonyl ligands in Rh₄(CO)₁₂ can be substituted or removed during a controlled process to yield supported rhodium single atoms.

Future research in this area is directed towards understanding the dynamic changes of the catalyst under operating conditions and tailoring the support environment to enhance the stability and activity of the single rhodium atoms. nih.govpnnl.gov The development of in situ and operando spectroscopic techniques is crucial for observing the formation and behavior of single-atom sites during catalytic reactions. nih.gov Computational studies, including Density Functional Theory (DFT), are also being employed to predict the most stable anchoring sites and to elucidate the reaction mechanisms on these single-atom catalysts.

Exploration of Bimetallic and Multimetallic Cluster Systems

This compound is a valuable building block for the synthesis of more complex bimetallic and multimetallic cluster systems. The reactivity of the rhodium cluster allows for the incorporation of other metal atoms, leading to new materials with potentially enhanced or novel catalytic properties arising from the synergistic effects between the different metals.

The synthesis of these mixed-metal clusters often involves the reaction of Rh₄(CO)₁₂ with other metal carbonyl compounds. For example, bimetallic clusters containing cobalt and rhodium, such as Co₂Rh₂(CO)₁₂ and Co₃Rh(CO)₁₂, have been synthesized and studied for their catalytic activity in reactions like the hydrosilylation of isoprene (B109036) and cyclohexanone. acs.org Similarly, reactions with iron carbonyl precursors can lead to the formation of bimetallic iron-rhodium anionic carbonyl clusters, including [Fe₂Rh(CO)ₓ]⁻ (where x is 10 or 11), [FeRh₄(CO)₁₅]²⁻, and [Fe₂Rh₄(CO)₁₆]²⁻. researchgate.net

The exploration extends to include main group elements as well. Research has demonstrated the synthesis of heterometallic rhodium-tin clusters from rhodium carbonyl precursors. researchgate.net One such reaction involves the interaction of a rhodium carbonyl cluster with tin(II) chloride to form complex structures where tin atoms are incorporated into the metallic framework. researchgate.net These studies provide insight into the fundamental chemistry of cluster-to-cluster transformations and open avenues for creating a wider variety of multimetallic systems. researchgate.net

The table below summarizes some of the bimetallic and multimetallic clusters that have been synthesized using rhodium carbonyl precursors, highlighting the diversity of elements that can be incorporated.

| Cluster Compound | Constituent Metals | Reference |

| Co₂Rh₂(CO)₁₂ | Cobalt, Rhodium | acs.org |

| Co₃Rh(CO)₁₂ | Cobalt, Rhodium | acs.org |

| [Fe₂Rh(CO)₁₀]⁻ | Iron, Rhodium | researchgate.net |

| [FeRh₄(CO)₁₅]²⁻ | Iron, Rhodium | researchgate.net |

| [Rh₁₈Sn₃Cl₂(CO)₃₃]⁴⁻ | Rhodium, Tin | researchgate.net |

Future research is focused on the rational design and synthesis of new multimetallic clusters with precise atomic arrangements. A key challenge is to control the stoichiometry and structure of the resulting clusters to tailor their electronic and catalytic properties for specific applications, such as hydroformylation and syngas production. The development of systematic synthetic methodologies, such as the reaction of anionic carbonyl complexes with other metal carbonyls, continues to be an active area of investigation. dtic.mil

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetrarhodium dodecacarbonyl, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves the reduction of rhodium salts under carbon monoxide pressure. Key variables include temperature (optimized between 150–200°C), solvent polarity (e.g., diglyme or THF), and CO partial pressure. Purity is assessed via FTIR for carbonyl stretching frequencies (e.g., ν(CO) at ~2000 cm⁻¹) and elemental analysis .

- Experimental Design : Use inert atmosphere techniques (Schlenk line/glovebox) to prevent oxidation. Monitor reaction progress with in-situ IR spectroscopy. Post-synthesis purification often employs recrystallization from non-polar solvents .

Q. How do spectroscopic techniques (e.g., IR, XRD) characterize this compound’s structure and stability?

- Data Interpretation : IR spectroscopy identifies carbonyl ligand bonding modes (terminal vs. bridging). XRD confirms the tetrahedral Rh₄ cluster geometry and interatomic distances (e.g., Rh–Rh ~2.7 Å). Stability tests under thermal or oxidative stress require TGA/DSC to track decomposition thresholds .

- Contradiction Handling : Discrepancies in XRD vs. computational bond lengths may arise from crystal packing effects. Validate with DFT calculations (e.g., B3LYP functional) .

Q. What are the primary challenges in handling this compound due to its air sensitivity?

- Protocol : Store at ≤–20°C under argon. Use degassed solvents for reactions. Air-free techniques (e.g., cannula transfer) are critical. Decomposition products (e.g., Rh nanoparticles) can be identified via TEM and XPS .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict this compound’s reactivity in catalytic applications?

- Workflow :

Optimize geometry using DFT (e.g., Gaussian 16 with LANL2DZ basis set).

Calculate frontier molecular orbitals to identify electron-rich Rh centers.

Simulate ligand substitution pathways (e.g., CO dissociation energies).

- Validation : Compare computed IR spectra with experimental data. Discrepancies >5% suggest missing solvation effects or higher-level theory requirements (e.g., CCSD(T)) .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?

- Hypothesis Testing :

- Variable Control : Assess ligand substitution effects (e.g., phosphines vs. N-heterocyclic carbenes) on turnover frequency (TOF).

- In-situ Monitoring : Use UV-vis or XAFS to detect transient intermediates.

Q. How does photoactivation of this compound differ from thermal activation, and what kinetics govern its pathways?

- Methodology :

- Time-resolved Studies : Use pump-probe UV-vis/IR or TR-XRD to capture photolysis intermediates (e.g., Rh₄(CO)₁₂ → Rh₄(CO)₁₁ + CO).

- Kinetic Modeling : Global fitting of singular value decomposition (SVD) data (e.g., τ = 340 ± 40 ps for Os₃(CO)₁₂ analog) .

Q. What are the limitations of using this compound in asymmetric catalysis, and how can ligand design address them?

- Experimental Design :

- Chiral Ligand Screening : Test BINAP, salen, or Josiphos ligands for enantioselectivity.

- Steric/Electronic Analysis : Correlate ligand cone angles and Tolman electronic parameters with %ee (enantiomeric excess).

- Pitfalls : Rh₄ cluster symmetry may limit stereochemical control. Consider fragmenting the cluster into mononuclear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.